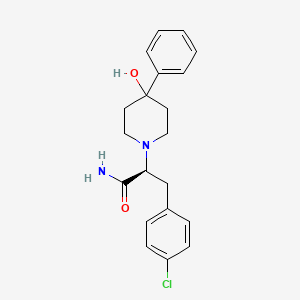
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including analgesic and anti-inflammatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidation reactions.
Amidation: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may focus on its interactions with biological molecules and potential as a biochemical probe.
Medicine
Industry
The compound may be used in the development of pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide would depend on its specific biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide: can be compared with other piperidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and potential pharmacological properties, which may differ from other piperidine derivatives.
Propriétés
Formule moléculaire |
C20H23ClN2O2 |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C20H23ClN2O2/c21-17-8-6-15(7-9-17)14-18(19(22)24)23-12-10-20(25,11-13-23)16-4-2-1-3-5-16/h1-9,18,25H,10-14H2,(H2,22,24)/t18-/m0/s1 |
Clé InChI |
DZIRXMVFTJPICP-SFHVURJKSA-N |
SMILES isomérique |
C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)C(CC3=CC=C(C=C3)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


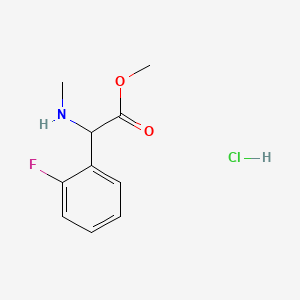
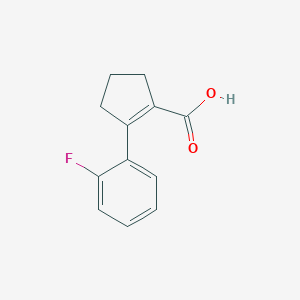
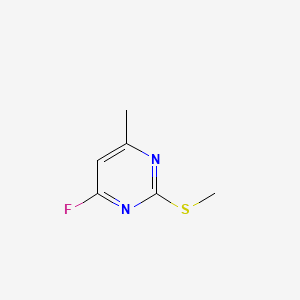
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
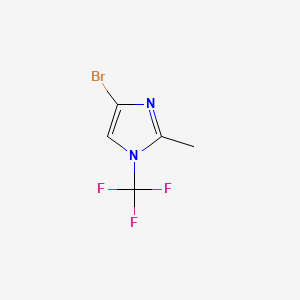
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)

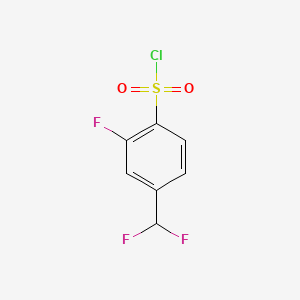
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
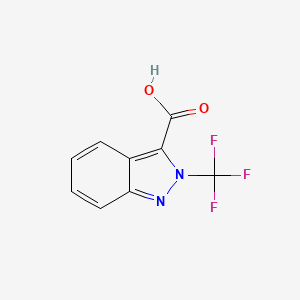
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)

